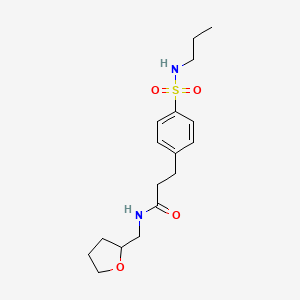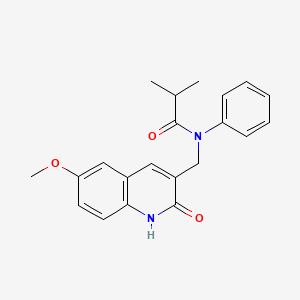
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisobutyramide, also known as HMN-176, is a small molecule that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as N-alkylisobutyramides and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisobutyramide is not fully understood, but it is believed to act by inhibiting the activity of tubulin, a protein that is essential for cell division. By inhibiting the activity of tubulin, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisobutyramide prevents cancer cells from dividing and growing, leading to their eventual death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisobutyramide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C, which are involved in various cellular processes. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisobutyramide is that it has shown promising results in preclinical studies, indicating that it may be an effective treatment for cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in clinical settings.
Future Directions
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisobutyramide. One area of research is to further understand its mechanism of action, which may lead to the development of more effective treatments for cancer. Another area of research is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is a need for clinical trials to determine the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisobutyramide in humans.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisobutyramide involves several steps, including the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and phenylisobutyric acid, followed by a series of purification and isolation steps. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylisobutyramide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, colon, and pancreatic cancer cells. In addition, it has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)21(25)23(17-7-5-4-6-8-17)13-16-11-15-12-18(26-3)9-10-19(15)22-20(16)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNHLRBZZJGZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methyl-N-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



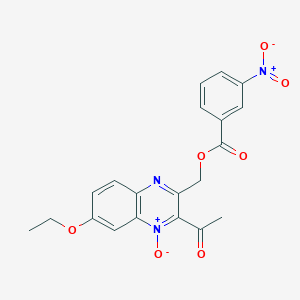
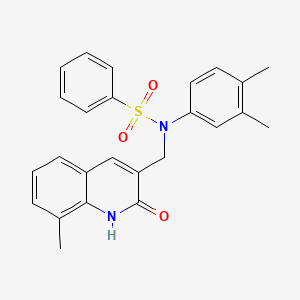

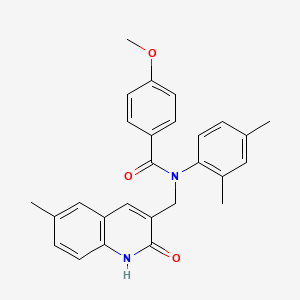
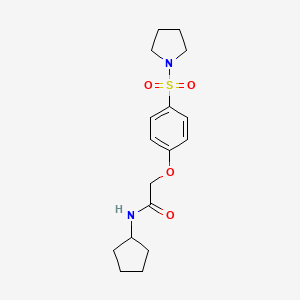
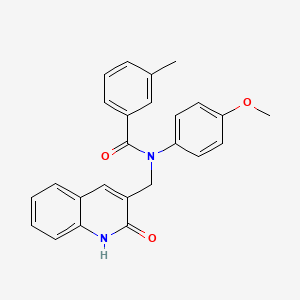
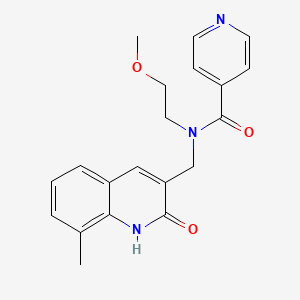
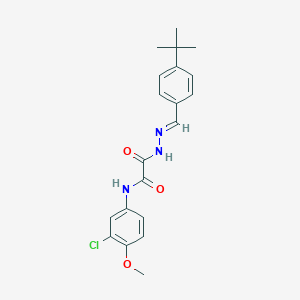


![2-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711982.png)
